molecular formula C13H8BrCl2NO2 B8746797 5-bromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide CAS No. 6137-51-5

5-bromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide

Cat. No. B8746797
CAS RN: 6137-51-5
M. Wt: 361.0 g/mol
InChI Key: XMAIDWHCDPJOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06255298B1

Procedure details

A slurry of 5-bromosalicylic acid (15 g, 69 mmol) and 3,4-dichloroaniline (19.85 g, 73 mmol) and phosphorous trichloride (4.74 g 34.5 mmol) in 300 ml of chlorobenzene was refluxed for 3 hr. The hot solution was filtered through a glasswool plug and allowed to stand at room temperature for 18 hr. The crystals which deposited were collected by filtration and washed with fresh chlorobenzene and then methylene chloride to give after drying 19 g (76%) of product mp 230-233°. HPLC tr 19.25 min (Vydac HS5215 C18 ODS, 2.1×150 mm, 0.2 mL/min, gradient, A: water−0.1% trifluoroacetic acid B: acetonitrile−0.1% trifluoroacetic acid, 90-10% A during 20 min, UV detection at 214 nm). Recrystallization from chlorobenzene and then acetone gave 11.5 g of crystals, mp 237-2380°. The structure was verified by X-ray crystallography.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.85 g
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]([OH:11])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][C:19]=1[Cl:20])[NH2:16].P(Cl)(Cl)Cl>ClC1C=CC=CC=1>[Br:1][C:2]1[CH:10]=[C:6]([C:7]([NH:16][C:15]2[CH:17]=[CH:18][C:19]([Cl:20])=[C:13]([Cl:12])[CH:14]=2)=[O:9])[C:5]([OH:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
19.85 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
4.74 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot solution was filtered through a glasswool plug
FILTRATION
Type
FILTRATION
Details
The crystals which deposited were collected by filtration
WASH
Type
WASH
Details
washed with fresh chlorobenzene
CUSTOM
Type
CUSTOM
Details
methylene chloride to give
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying 19 g (76%) of product mp 230-233°
WAIT
Type
WAIT
Details
HPLC tr 19.25 min (Vydac HS5215 C18 ODS, 2.1×150 mm, 0.2 mL/min, gradient, A: water−0.1% trifluoroacetic acid B: acetonitrile−0.1% trifluoroacetic acid, 90-10% A during 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Recrystallization from chlorobenzene

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(C(C(=O)NC2=CC(=C(C=C2)Cl)Cl)=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.